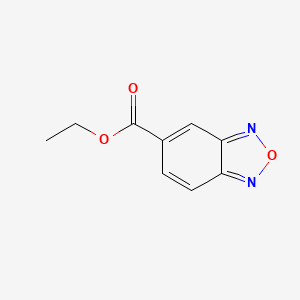

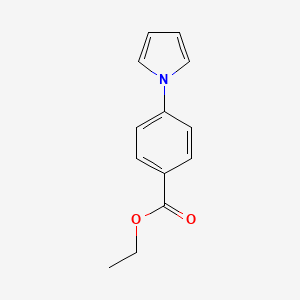

ethyl 4-(1H-pyrrol-1-yl)benzoate

Descripción general

Descripción

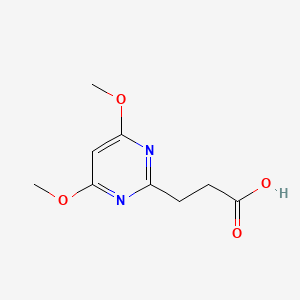

Ethyl 4-(1H-pyrrol-1-yl)benzoate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The specific compound ethyl 4-(1H-pyrrol-1-yl)benzoate is not directly synthesized or analyzed in the provided papers, but related compounds and their synthesis methods, molecular structures, chemical reactions, and physical and chemical properties are discussed.

Synthesis Analysis

The synthesis of pyrrole derivatives is a topic of interest in several of the provided papers. For instance, efficient procedures for synthesizing various pyrimidine derivatives, which are structurally related to pyrroles, are reported using cyclocondensation reactions under mild conditions . Another study describes the synthesis of a novel hydrazide-hydrazone of pyrrole through the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and benzohydrazide . Additionally, the synthesis of potential metabolites of a related compound, ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate, is explored, providing insights into the synthesis of complex pyrrole derivatives . These methods could potentially be adapted for the synthesis of ethyl 4-(1H-pyrrol-1-yl)benzoate.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often characterized using various spectroscopic methods. For example, a study presents the characterization of a pyrrole derivative using FT-IR, 1H NMR, UV–Vis, and DART Mass spectroscopy, along with quantum chemical calculations . Another paper discusses the synthesis and characterization of a pyrrole derivative using IR, Raman, 1H NMR, 13C NMR, and X-ray diffraction methods . These techniques provide detailed information about the molecular structure, which is crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

The reactivity and chemical transformations of pyrrole derivatives are explored in several studies. For instance, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate involves a reaction with cyanoacetamide and subsequent acid-catalyzed dehydration . Another study describes the intramolecular cycloaddition reaction to synthesize a hexahydrochromeno[4,3-b]pyrrole derivative . These reactions highlight the versatility of pyrrole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. Theoretical and experimental studies provide insights into the vibrational spectra, geometric parameters, and electronic properties such as HOMO and LUMO energies . The presence of hydrogen bonding and other intermolecular interactions can also affect the physical properties, as seen in the crystal structure analysis of a biscoumarin derivative . These properties are essential for understanding the behavior of pyrrole derivatives in various environments and applications.

Aplicaciones Científicas De Investigación

Antiplatelet Activity

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives demonstrate significant antiplatelet activity. These compounds were identified as protease-activated receptor 4 (PAR4) antagonists, important for developing new antiplatelet drugs. One derivative, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate, exhibited potent inhibitory effects on platelet aggregation, ATP release, and P-selectin expression (Chen et al., 2008).

Supramolecular Structures

Ethyl 4-(5-amino-3-methyl-1H-pyrrol-1-yl)benzoate forms hydrogen-bonded supramolecular structures in one, two, and three dimensions. This compound's molecular configuration contributes to diverse geometric arrangements, showcasing its potential in the study of molecular structures and interactions (Portilla et al., 2007).

Fluorescent Probing

A derivative, 2-(dimethylamino)ethyl 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoate, shows potential as a fluorescent probe with aggregation-enhanced emission for real-time monitoring of low carbon dioxide levels. Its quick response time and significant fluorescence decrease upon interaction with CO2 make it suitable for selective, real-time, and quantitative CO2 detection in biological and medical applications (Wang et al., 2015).

Synthesis of Novel Compounds

Ethyl 4-(1H-pyrrol-1-yl)benzoate derivatives are used in the synthesis of novel compounds, such as pyrrolo[2,1-c][1,4]benzodiazocine ring systems. These synthesized compounds have applications in various areas of chemical research and drug development (Koriatopoulou et al., 2008).

Electropolymerization

Ethyl 4-(1H-pyrrol-1-yl)benzoate is involved in electropolymerization processes. For instance, N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, synthesized from ethyl-4-aminobenzoate, shows electropolymerization potential, creating polymer films stable to repetitive cycling (Lengkeek et al., 2010).

Propiedades

IUPAC Name |

ethyl 4-pyrrol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)11-5-7-12(8-6-11)14-9-3-4-10-14/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOELSWUYONNGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371381 | |

| Record name | ethyl 4-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(1H-pyrrol-1-yl)benzoate | |

CAS RN |

5044-37-1 | |

| Record name | ethyl 4-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1301102.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301104.png)